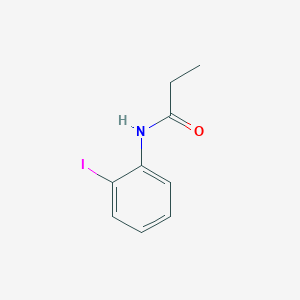
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of researchers at Purdue University led by David E. Nichols. Bromo-DragonFLY is a highly potent agonist for the 5-HT2A serotonin receptor and has been found to produce long-lasting and intense psychedelic effects in humans.
Mechanism of Action
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY is a potent agonist for the 5-HT2A serotonin receptor, which is responsible for mediating the effects of serotonin in the brain. It has been found to produce long-lasting and intense psychedelic effects by binding to this receptor and activating downstream signaling pathways that alter the function of neurons in the brain.
Biochemical and Physiological Effects
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY produces a range of biochemical and physiological effects in the brain and body. It has been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, cognition, and behavior. It also alters the activity of various brain regions, including the prefrontal cortex, which is involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has several advantages for use in lab experiments. It is a highly potent and selective agonist for the 5-HT2A serotonin receptor, which makes it a useful tool for studying the role of this receptor in the brain. It also produces long-lasting and intense psychedelic effects, which can be used to study the neural correlates of altered states of consciousness.
However, there are also several limitations to the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY in lab experiments. It is a highly potent and potentially dangerous drug, with a narrow therapeutic index and a high risk of toxicity. It also produces long-lasting effects, which can make it difficult to study the acute effects of the drug.
Future Directions
There are several future directions for research on 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY and its effects on the brain. One area of interest is the development of new drugs that target the 5-HT2A serotonin receptor and produce similar effects to 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY, but with a lower risk of toxicity. Another area of interest is the use of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY as a tool for studying the neural correlates of altered states of consciousness, such as meditation and lucid dreaming. Finally, there is a need for further research on the long-term effects of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY on the brain and body, as well as its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY involves several steps, including the reaction of 2,6-dimethoxyphenol with ethyl iodide to form 2-ethyl-6-methoxyphenol. This compound is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base to form 4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide. The final product is purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamideFLY has been used extensively in scientific research to study the mechanism of action of psychedelic drugs and their effects on the brain. It has been found to produce profound changes in perception, cognition, and mood, and has been used to study the neural correlates of consciousness and altered states of consciousness.
properties
Product Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Molecular Formula |
C18H20BrNO3 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-bromo-N-(2-ethyl-6-methylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C18H20BrNO3/c1-5-12-8-6-7-11(2)17(12)20-18(21)13-9-14(22-3)16(19)15(10-13)23-4/h6-10H,5H2,1-4H3,(H,20,21) |
InChI Key |
LBPAPBOCKBIRKK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



